Meclizine dihydrochloride monohydrate

描述

Meclizine hydrochloride is a first-generation antihistamine of the piperazine class. It is commonly used to treat symptoms of motion sickness, such as nausea, vomiting, and dizziness, as well as vertigo associated with vestibular system diseases . Meclizine hydrochloride is available over-the-counter and by prescription under various brand names, including Bonine and Antivert .

准备方法

Synthetic Routes and Reaction Conditions

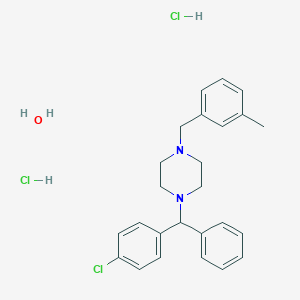

Meclizine hydrochloride is synthesized through a multi-step process involving the reaction of 1-(4-chlorobenzhydryl)-4-(3-methylbenzyl)piperazine with hydrochloric acid. The reaction conditions typically involve the use of solvents such as ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of meclizine hydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for scalability. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

化学反应分析

Types of Reactions

Meclizine hydrochloride undergoes various chemical reactions, including:

Oxidation: Meclizine hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives

科学研究应用

Motion Sickness

Meclizine is widely recognized for its efficacy in preventing and treating motion sickness. It is recommended to be taken at least one hour before travel to mitigate symptoms such as nausea and dizziness. The typical dosage ranges from 25 mg to 50 mg for adults, while pediatric dosages are adjusted based on age and weight .

Vertigo Management

The drug is effective in managing vertigo symptoms associated with vestibular disorders, notably Ménière's disease. Clinical guidelines suggest meclizine as a first-line treatment option due to its ability to suppress vertiginous episodes .

Off-Label Uses

Meclizine has several off-label applications:

- Benign Paroxysmal Positional Vertigo (BPPV): It can be used to alleviate symptoms during acute episodes.

- Pregnancy-related Nausea: The drug is considered safe for use in pregnant women experiencing nausea .

- Vestibular Migraine: Recent case studies indicate that meclizine may help manage acute attacks of vestibular migraines .

Pharmacokinetics

- Absorption: Peak plasma concentrations are reached approximately 1.5 to 3 hours post-administration.

- Half-Life: The elimination half-life ranges from 5 to 6 hours, with effects lasting up to 24 hours .

- Metabolism: Primarily metabolized by the CYP2D6 enzyme in the liver, leading to several metabolites that may contribute to its therapeutic effects .

Case Study: Management of Motion Sickness in Pregnancy

A study involving pregnant women demonstrated that meclizine effectively reduced nausea and vomiting associated with motion sickness without significant adverse effects on maternal or fetal health .

Case Study: Vestibular Migraine

A clinical report highlighted the successful use of meclizine in a patient experiencing withdrawal symptoms from transdermal scopolamine. The patient reported significant relief from persistent nausea following the administration of meclizine .

Comparative Efficacy Table

| Application | Efficacy Level | Notes |

|---|---|---|

| Motion Sickness | Effective | Recommended for use before travel |

| Vertigo | Effective | First-line treatment for Ménière's disease |

| Pregnancy-related Nausea | Effective | Safe for use during pregnancy |

| Vestibular Migraine | Possibly Effective | Emerging evidence supports usage |

| BPPV | Possibly Effective | Off-label use based on symptom relief |

作用机制

Meclizine hydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor. By blocking these receptors, it prevents the action of histamine, which is responsible for symptoms such as nausea and dizziness. Additionally, meclizine hydrochloride exhibits anticholinergic and central nervous system depressant effects, contributing to its therapeutic efficacy .

相似化合物的比较

Similar Compounds

Hydroxyzine: Another first-generation antihistamine with similar uses but more pronounced sedative effects.

Diphenhydramine: Commonly used for motion sickness but causes more drowsiness compared to meclizine hydrochloride.

Cyclizine: Similar in structure and function but with different pharmacokinetic properties .

Uniqueness

Meclizine hydrochloride is unique in its balance of efficacy and lower sedative effects compared to other first-generation antihistamines. This makes it a preferred choice for patients who need relief from motion sickness and vertigo without significant drowsiness .

生物活性

Meclizine dihydrochloride monohydrate is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity is characterized by its interaction with the histamine H1 receptor, where it acts as an inverse agonist, blocking the effects of histamine and thereby alleviating symptoms associated with vestibular disorders. This article explores the pharmacodynamics, mechanisms of action, structural characteristics, and clinical implications of this compound.

Pharmacodynamics

Meclizine functions as an H1 receptor antagonist , exhibiting antiemetic and antivertigo properties. The pharmacological profile includes:

- Effectiveness : Meclizine is effective in managing nausea and vomiting due to motion sickness and vertigo associated with vestibular disorders. It has a rapid onset of action, typically within one hour, and its effects can last between 8 to 24 hours .

- CNS Effects : As a first-generation antihistamine, meclizine crosses the blood-brain barrier, which can lead to side effects such as drowsiness and dry mouth due to its anticholinergic properties .

The mechanism of action of meclizine involves several key interactions:

- Histamine H1 Receptor Binding : Meclizine binds to the histamine H1 receptor, inhibiting the signaling pathways that mediate nausea and vertigo. Molecular docking studies have revealed that meclizine interacts with specific binding sites on the H1 receptor, including residues such as Trp103, Asp107, His450, and Tyr458 .

- Neuroprotective Effects : Recent studies indicate that meclizine may also confer neuroprotection by attenuating mitochondrial respiration and enhancing glycolysis. This suggests potential therapeutic applications beyond its traditional use in treating motion sickness .

Structural Characteristics

The structural elucidation of meclizine dihydrochloride has been achieved through advanced techniques such as microcrystal electron diffraction (MicroED). Key findings include:

- Crystal Structure : The 3D crystal structure reveals two racemic enantiomers (R/S) that pack into repetitive double layers within the crystal lattice. Strong hydrogen bonding interactions (N-H⋯Cl) and weaker interactions (C-H⋯Cl) contribute to the stability of the structure .

- Binding Dynamics : The conformational changes between the drug's formulation state and its biologically active state have been characterized, providing insights into how meclizine interacts with its target receptors .

Clinical Implications

Meclizine is widely used in clinical settings for managing various conditions related to vestibular dysfunction. Its efficacy has been supported by numerous studies:

- Case Studies : Clinical trials have demonstrated significant improvements in patients experiencing motion sickness when treated with meclizine compared to placebo controls. For instance, one study noted a marked reduction in nausea scores among participants receiving meclizine .

- Adverse Effects : While generally well-tolerated, meclizine can cause side effects such as sedation and anticholinergic symptoms. Caution is advised in populations prone to these effects, such as the elderly .

Comparative Analysis

| Property | This compound | Levocetirizine |

|---|---|---|

| Class | First-generation H1 antihistamine | Second-generation H1 antihistamine |

| Onset of Action | ~1 hour | ~1 hour |

| Duration of Action | 8-24 hours | 24 hours |

| CNS Penetration | High (causes sedation) | Low (less sedative effect) |

| Binding Affinity | Moderate | Higher affinity |

属性

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAVORPTHSKWGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31884-77-2 | |

| Record name | Meclizine dihydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31884-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。